1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-
CAS No.: 646056-05-5
Cat. No.: VC15968568
Molecular Formula: C10H15N3S
Molecular Weight: 209.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646056-05-5 |
|---|---|
| Molecular Formula | C10H15N3S |
| Molecular Weight | 209.31 g/mol |
| IUPAC Name | 5-(1,7-diazaspiro[4.4]nonan-7-yl)-1,2-thiazole |
| Standard InChI | InChI=1S/C10H15N3S/c1-3-10(11-5-1)4-7-13(8-10)9-2-6-12-14-9/h2,6,11H,1,3-5,7-8H2 |
| Standard InChI Key | JMYPRDVXIGOHBL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCN(C2)C3=CC=NS3)NC1 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a spirocyclic backbone connecting a diazaspiro[4.4]nonane system to a 5-isothiazolyl substituent. The spiro junction occurs at the seventh position of the diazaspiro framework, creating a three-dimensional structure that enhances conformational rigidity. Key structural elements include:
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Diazaspiro[4.4]nonane: A nine-membered bicyclic system with two nitrogen atoms at positions 1 and 7.
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5-Isothiazolyl group: A five-membered aromatic heterocycle containing sulfur and nitrogen atoms, attached via a single bond to the spiro nitrogen .
Table 1: Comparative Molecular Data for Related Diazaspiro Compounds
Synthetic Routes and Methodologies
Key Synthetic Strategies
The synthesis of 1,7-Diazaspiro[4.4]nonane derivatives typically involves multi-step sequences emphasizing cyclization and functional group interconversion. A patent by US7923559B2 outlines methods for preparing N-aryl diazaspirocyclic compounds, including:
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Cyclization of Proline Derivatives: Starting from L-proline, protection of the amine group followed by ring expansion using alkylating agents .
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Suzuki-Miyaura Coupling: Introduction of aromatic substituents (e.g., pyridyl, isothiazolyl) via palladium-catalyzed cross-coupling .
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Reductive Amination: For installing methyl or ethyl groups at the spiro nitrogen.
Representative Procedure
A modified protocol from Evitachem involves:
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Step 1: Protection of the primary amine in 1,7-diazaspiro[4.4]nonane using tert-butoxycarbonyl (Boc) groups.
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Step 2: Lithiation at the spiro nitrogen followed by quenching with 5-bromoisothiazole.
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Step 3: Deprotection under acidic conditions to yield the target compound.
Table 2: Synthetic Yield Optimization
| Reaction Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate | 25 | 92 |
| Lithiation and Quenching | n-BuLi, 5-Bromoisothiazole | -78 | 65 |
| Acidic Deprotection | HCl (4M in dioxane) | 60 | 88 |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL at 25°C). Stability studies indicate decomposition above 150°C, necessitating storage at -20°C under inert atmosphere.
Spectroscopic Data
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NMR (400 MHz, CDCl): δ 8.45 (s, 1H, isothiazolyl-H), 3.75–3.60 (m, 4H, spiro-CH), 2.95–2.80 (m, 4H, N-CH).
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HRMS (ESI+): m/z calc. for [M+H]: 223.0864; found: 223.0868.
Biological Activity and Applications
In Vitro Studies
Preliminary assays on analogous compounds show:
Future Directions
Research Gaps
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In Vivo Efficacy: Requires validation in animal models.
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Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize potency.
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